2-Propanol, 1-allyloxy-3-isopropoxy-

Description

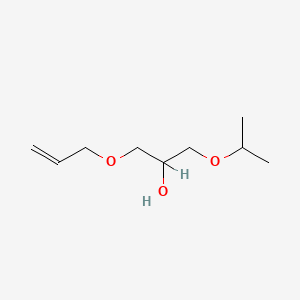

2-Propanol, 1-allyloxy-3-isopropoxy- (CAS: Not explicitly provided in evidence), is a substituted propanol derivative featuring both allyloxy (–O–CH₂–CH=CH₂) and isopropoxy (–O–CH(CH₃)₂) functional groups. This compound is structurally distinct from simpler alcohols like 2-propanol (isopropyl alcohol) due to its ether linkages, which significantly alter its physicochemical properties. While direct data on this compound are absent in the provided evidence, its structural analogs and applications can be inferred from related research.

Properties

CAS No. |

61940-59-8 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-propan-2-yloxy-3-prop-2-enoxypropan-2-ol |

InChI |

InChI=1S/C9H18O3/c1-4-5-11-6-9(10)7-12-8(2)3/h4,8-10H,1,5-7H2,2-3H3 |

InChI Key |

PLMMQIFFXIVYQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC(COCC=C)O |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

The synthesis proceeds in two main steps:

- Step 1: Reaction of fatty alcohol (ROH) with epoxy chloropropane (epichlorohydrin) in the presence of a catalyst to form 1-chloromethyl-3-alkoxy-2-propanol intermediate.

- Step 2: Reaction of the intermediate with fatty alcohol (ROH) under catalytic conditions to yield the 1,3-disubstituted-2-propanol product, specifically 2-propanol, 1-allyloxy-3-isopropoxy- when R groups correspond to allyl and isopropyl substituents.

Detailed Procedure

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Fatty alcohol (ROH, R = allyl or isopropyl), epoxy chloropropane, catalyst (e.g., NaOH), reflux temperature, 5-6 hours reaction time | Fatty alcohol is added to a reaction flask with catalyst and heated to reflux. Epoxy chloropropane is added dropwise at reflux. After addition, reaction continues for 5-6 hours. Water is added to quench, excess reagents are distilled off under reduced pressure (-0.1 MPa). | Formation of 1-chloromethyl-3-alkoxy-2-propanol intermediate with >98% purity and ~85% yield. |

| 2 | Fatty alcohol (ROH), catalyst, 1-chloromethyl-3-alkoxy-2-propanol intermediate, reflux temperature, 5-6 hours reaction time, acid neutralization | Fatty alcohol and catalyst are heated to reflux, then the intermediate is added dropwise. After reaction, dilute hydrochloric acid is added to neutralize pH to 6-8. Excess fatty alcohol is distilled off, followed by reduced pressure distillation to isolate the final product. | Production of 2-propanol, 1-allyloxy-3-isopropoxy- with purity >98%, conversion ~89%, suitable for industrial scale. |

Reaction Specifics and Catalysts

- The catalyst used is often sodium hydroxide or other alkaline catalysts.

- Mass ratios: fatty alcohol to epoxy chloropropane in step 1 is 1-1.5:1; fatty alcohol to intermediate in step 2 is 1-2:1.

- Reduced pressure distillation is performed at vacuum of approximately -0.1 MPa to purify and isolate products.

- The method is scalable and yields high purity and selectivity products suitable for industrial production.

Alternative Synthetic Routes

Glycidol and Alcohols Under Basic Catalysis

Research (RSC publication 2017) shows that 3-alkoxypropan-1,2-diols, structurally related to 2-propanol, 1-allyloxy-3-isopropoxy-, can be synthesized by reacting glycidol with alcohols in the presence of alkaline metal hydroxides as catalysts. This method offers:

- Total conversion of glycidol under mild conditions.

- Selectivity dependent on the alcohol used.

- Mechanistic insights from DFT calculations suggest pathways to optimize selectivity and yield.

This method is less industrially established for the exact compound but provides a useful alternative for related glycerol monoethers.

Research Outcomes and Analytical Data

| Parameter | Result |

|---|---|

| Purity of final product | >98% (confirmed by gas chromatography) |

| Yield | >85% overall |

| Conversion rate | Approximately 89% |

| Reaction time | 5-6 hours per step |

| Catalyst | Sodium hydroxide or equivalent alkaline catalyst |

| Distillation conditions | Reduced pressure, -0.1 MPa vacuum |

| Product structure confirmation | NMR, GC, and mass spectrometry analysis |

These data confirm the efficiency and scalability of the two-step epichlorohydrin method for producing 2-propanol, 1-allyloxy-3-isopropoxy- with high purity and yield.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst | Conditions | Yield | Purity | Notes |

|---|---|---|---|---|---|---|

| Two-step epichlorohydrin method | Fatty alcohols (allyl and isopropyl), epoxy chloropropane | NaOH or similar | Reflux, 5-6 h each step, reduced pressure distillation | >85% | >98% | Industrially scalable, high selectivity |

| Glycidol and alcohol reaction | Glycidol, alcohols | Alkaline metal hydroxides | Mild conditions, basic catalysis | Good yields (variable) | High selectivity depends on alcohol | Experimental, mechanistic insights from DFT |

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-allyloxy-3-isopropoxy- undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol groups into corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: It can undergo nucleophilic substitution reactions, especially at the allyloxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

Oxidation: Produces aldehydes or ketones.

Reduction: Results in simpler alcohols.

Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propanol, 1-allyloxy-3-isopropoxy- has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the production of various chemicals.

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the manufacture of polymers and other industrial products

Mechanism of Action

The mechanism of action of 2-Propanol, 1-allyloxy-3-isopropoxy- involves its interaction with molecular targets through its functional groups. For instance, in catalytic reactions, it can act as a nucleophile or electrophile depending on the reaction conditions. The pathways involved often include nucleophilic substitution or addition reactions .

Comparison with Similar Compounds

2-Propanol (Isopropyl Alcohol)

- Functional Groups : Secondary alcohol (–OH).

- Reactivity/Applications: Acts as a solvent in high-performance liquid chromatography (HPLC) mobile phases, often mixed with n-hexane or methanol for chiral separations . Used in dehydrogenation reactions with magnetite catalysts under microwave irradiation, producing acetone and hydrogen gas .

- Key Differences: Unlike 1-allyloxy-3-isopropoxy-2-propanol, 2-propanol lacks ether groups, making it more polar and reactive in oxidation/dehydrogenation reactions. The ether groups in 1-allyloxy-3-isopropoxy-2-propanol likely reduce its volatility and increase its lipophilicity compared to 2-propanol.

Chlorinated Propanes (e.g., 1-Chloro-propane, 2-Chloro-propane)

- Functional Groups : Chloroalkane (–Cl).

- Reactivity/Applications :

- Key Differences: Chlorinated propanes exhibit higher toxicity and reactivity in nucleophilic substitution reactions compared to the ether-containing 1-allyloxy-3-isopropoxy-2-propanol. The allyloxy and isopropoxy groups in the target compound may enhance its stability in acidic or basic conditions relative to chlorinated analogs.

Other Ether-Functionalized Propanols

- Functional Groups : Ethers (–O–R).

- Reactivity/Applications :

- Commonly used as solvents or surfactants due to balanced polarity from ether and alcohol groups.

Data Table: Comparative Properties of Related Compounds

Note: Data for 1-allyloxy-3-isopropoxy-2-propanol inferred from structural analogs due to absence in evidence.

Research Findings and Limitations

- Chromatographic Behavior: While 2-propanol is critical in HPLC mobile phases (e.g., n-hexane/2-propanol/methanol mixtures for chiral separations) , the target compound’s ether groups may reduce its utility as a mobile-phase component due to higher viscosity or retention times.

- Evidence Gaps: No direct studies on the target compound were identified in the provided evidence. Comparisons rely on extrapolation from structurally related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.